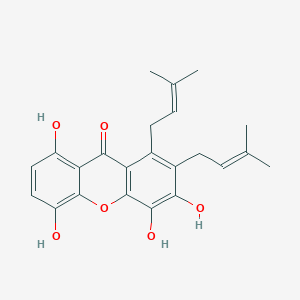
Tazobactam-Natrium
Übersicht
Beschreibung
Tazobactam sodium is a pharmaceutical compound that functions as a beta-lactamase inhibitor. It is commonly used in combination with beta-lactam antibiotics such as piperacillin and ceftolozane to enhance their efficacy by preventing their degradation by beta-lactamase enzymes produced by bacteria . This combination broadens the spectrum of antibacterial activity, making it effective against a variety of bacterial infections .
Wissenschaftliche Forschungsanwendungen
Tazobactam-Natrium hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
5. Wirkmechanismus
This compound wirkt, indem es die Wirkung von Beta-Lactamase-Enzymen hemmt, die von Bakterien produziert werden. Diese Enzyme bauen normalerweise Beta-Lactam-Antibiotika ab und machen sie wirkungslos. Durch die Hemmung dieser Enzyme schützt this compound die Antibiotika, sodass sie die Bakterien angreifen und abtöten können . Die molekularen Ziele umfassen die Beta-Lactamase-Enzyme, und die beteiligten Pfade sind diejenigen, die mit der Synthese und dem Abbau der bakteriellen Zellwand zusammenhängen .
Ähnliche Verbindungen:
Sulbactam: Ein weiterer Beta-Lactamase-Inhibitor, der in Kombination mit Beta-Lactam-Antibiotika verwendet wird.
Clavulanat: Ein Beta-Lactamase-Inhibitor, der häufig mit Amoxicillin kombiniert wird.
Ceftolozan: Wird in Kombination mit Tazobactam zur Behandlung resistenter bakterieller Infektionen verwendet.
Vergleich: this compound ist einzigartig in seiner Fähigkeit, ein breites Spektrum von Beta-Lactamase-Enzymen zu hemmen, einschließlich derer aus den SHV-1- und TEM-Gruppen . Im Vergleich zu Sulbactam und Clavulanat bietet this compound eine größere Bandbreite an Hemmung und wird in klinischen Umgebungen aufgrund seiner Wirksamkeit gegen resistente Bakterienstämme oft bevorzugt .
Wirkmechanismus
Target of Action
Tazobactam sodium primarily targets β-lactamase enzymes produced by certain bacteria . These enzymes are responsible for the degradation of antibiotics, rendering them ineffective. By inhibiting β-lactamase, Tazobactam sodium protects other antibiotics from being broken down .
Mode of Action
Tazobactam sodium is a β-lactamase inhibitor . It contains a β-lactam ring that binds strongly to β-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity . This inhibition prevents the breakdown of other antibiotics, such as piperacillin and ceftolozane, by β-lactamase enzyme-producing organisms . This results in increased efficacy of these antibiotics .
Biochemical Pathways
The primary biochemical pathway affected by Tazobactam sodium is the bacterial cell wall synthesis pathway. By inhibiting β-lactamase, Tazobactam sodium allows other antibiotics to effectively disrupt the synthesis of the bacterial cell wall, leading to bacterial cell death .
Pharmacokinetics
The pharmacokinetics of Tazobactam sodium are closely tied to its administration with other antibiotics. It is reported that Tazobactam sodium is mainly excreted via urine . There is no significant accumulation after administration over 7 consecutive days . More detailed pharmacokinetic studies, including absorption, distribution, metabolism, and excretion (ADME) properties, are needed for a comprehensive understanding.
Result of Action
The result of Tazobactam sodium’s action is the enhanced effectiveness of other antibiotics, such as piperacillin and ceftolozane . This is achieved by preventing the degradation of these antibiotics by β-lactamase enzymes . Consequently, these antibiotics can effectively kill bacteria by disrupting their cell wall synthesis .
Action Environment
The action of Tazobactam sodium can be influenced by various environmental factors. For instance, the presence of β-lactamase-producing bacteria is a prerequisite for its action . Additionally, the effectiveness of Tazobactam sodium can be influenced by the specific strain of bacteria, as certain gram-negative bacilli infections with β-lactamase producing organisms cannot be treated with piperacillin-tazobactam, due to a gene mutation conferring antibiotic resistance . More research is needed to fully understand how other environmental factors may influence the action, efficacy, and stability of Tazobactam sodium.
Biochemische Analyse
Biochemical Properties
Tazobactam sodium plays a crucial role in biochemical reactions by inhibiting the action of bacterial beta-lactamases, especially those belonging to the SHV-1 and TEM groups . It interacts with these enzymes and prevents the breakdown of other antibiotics by beta-lactamase enzyme-producing organisms . The nature of these interactions involves the binding of Tazobactam to beta-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity .
Cellular Effects
The effects of Tazobactam sodium on various types of cells and cellular processes are primarily related to its ability to prevent the degradation of antibiotics, thereby enhancing their efficacy
Molecular Mechanism
Tazobactam sodium exerts its effects at the molecular level by inhibiting the action of bacterial beta-lactamases . It contains a beta-lactam ring that binds strongly to beta-lactamase at or near its activation site, thereby permanently inhibiting enzymatic activity . This inhibition prevents the breakdown of other antibiotics, resulting in increased efficacy .
Dosage Effects in Animal Models
While specific studies on the dosage effects of Tazobactam sodium in animal models are limited, it has been observed that a dose of 12/1.5 g/24 h as a continuous infusion is sufficient to reach a Tazobactam concentration above the target . Potential toxic levels were reached in a significant percentage of the population with higher doses .
Metabolic Pathways
Tazobactam sodium is involved in the metabolic pathway related to the inhibition of bacterial beta-lactamases
Transport and Distribution
The transport and distribution of Tazobactam sodium within cells and tissues are primarily related to its role as a beta-lactamase inhibitor
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of tazobactam sodium involves several steps. One method includes the oxidation of 2 β-chloromethyl penicillanic acid benzhydryl ester using potassium permanganate and glacial acetic acid, followed by the use of crown ether as a phase transfer catalyst and potassium iodide as a catalyst for triazole formation . Another method involves dissolving tazobactan acid in cooling water, mixing it with a salt-forming agent solution under controlled temperature, and then lyophilizing to obtain tazobactam sodium powder .
Industrial Production Methods: Industrial production methods focus on optimizing yield and purity while minimizing operational risks. For instance, the use of phase transfer catalysts and controlled reaction conditions improves the stability of intermediates and shortens reaction times, making the process more suitable for large-scale production .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Tazobactam-Natrium unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat und Eisessig werden für Oxidationsreaktionen verwendet.
Reduktion: Spezifische Reduktionsmittel werden im Zusammenhang mit this compound nicht häufig erwähnt.
Substitution: Kronenether und Kaliumiodid werden als Katalysatoren für die Triazolbildung verwendet.
Hauptprodukte: Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist this compound selbst, eine stabile Verbindung, die in pharmazeutischen Formulierungen verwendet wird.
Vergleich Mit ähnlichen Verbindungen
Sulbactam: Another beta-lactamase inhibitor used in combination with beta-lactam antibiotics.
Clavulanate: A beta-lactamase inhibitor often combined with amoxicillin.
Ceftolozane: Used in combination with tazobactam for treating resistant bacterial infections.
Comparison: Tazobactam sodium is unique in its ability to inhibit a broad spectrum of beta-lactamase enzymes, including those from the SHV-1 and TEM groups . Compared to sulbactam and clavulanate, tazobactam sodium offers a wider range of inhibition and is often preferred in clinical settings for its efficacy against resistant bacterial strains .
Eigenschaften
CAS-Nummer |
89785-84-2 |
|---|---|
Molekularformel |
C10H12N4NaO5S |
Molekulargewicht |
323.28 g/mol |
IUPAC-Name |
sodium;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/t7-,8+,10+;/m1./s1 |
InChI-Schlüssel |
ZUNWFYFXHGWFRA-QVUDESDKSA-N |
SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
Isomerische SMILES |
C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na] |
Kanonische SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na] |
| 89785-84-2 | |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
(2S,3S,5R)-3-Methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-dioxide Sodium Salt; YTR-830; CL-307579; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tazobactam sodium interact with its target and what are the downstream effects?
A1: Tazobactam sodium is a β-lactamase inhibitor that irreversibly binds to and inactivates β-lactamases, enzymes produced by some bacteria to hydrolyze β-lactam antibiotics [, ]. This inhibition prevents the degradation of β-lactam antibiotics like piperacillin, cefoperazone, and ceftriaxone, allowing them to effectively target and inhibit bacterial cell wall synthesis, ultimately leading to bacterial death [, , ].
Q2: What evidence exists for the in vitro and in vivo efficacy of tazobactam sodium?
A2: Studies have demonstrated the efficacy of tazobactam sodium in combination with various β-lactam antibiotics both in vitro and in vivo. In vitro studies have shown synergistic antibacterial activity against a range of bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa [, , ]. In vivo studies using mouse models of septicemia have demonstrated enhanced bacterial clearance and improved survival rates with tazobactam sodium-containing combinations compared to β-lactam monotherapy [, ]. Clinical trials have further confirmed the efficacy of these combinations in treating various bacterial infections, including respiratory tract infections, urinary tract infections, and pneumonia [, , ].
Q3: Are there any known resistance mechanisms to tazobactam sodium and how does it relate to other compounds?
A3: While tazobactam sodium effectively inhibits many β-lactamases, some bacteria have developed resistance mechanisms. These mechanisms include the production of modified β-lactamases with reduced affinity for tazobactam sodium or increased expression of these enzymes []. Resistance to tazobactam sodium is often associated with cross-resistance to other β-lactamase inhibitors like sulbactam and clavulanate [, ]. Researchers are continually investigating novel β-lactamase inhibitors and combination therapies to overcome emerging resistance.
Q4: What is the molecular formula, weight, and spectroscopic data of tazobactam sodium?
A4: Tazobactam sodium (C10H11N4NaO5S) possesses a molecular weight of 322.27 g/mol. Detailed spectroscopic data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS), can be found in the literature and drug information resources.
Q5: What are the pharmacokinetic (PK) properties of tazobactam sodium?
A6: Tazobactam sodium exhibits rapid absorption following intravenous administration. It demonstrates a short half-life and is primarily eliminated through renal excretion [, , ]. Detailed PK parameters, such as volume of distribution, clearance, and bioavailability, can vary depending on the specific formulation and the co-administered β-lactam antibiotic.
Q6: What are the common formulations and routes of administration for tazobactam sodium?
A7: Tazobactam sodium is not administered as a single agent; it is always formulated with a β-lactam antibiotic. Common formulations include powder for injection and freeze-dried powder for injection [, ]. These formulations are typically administered intravenously, ensuring optimal bioavailability and rapid attainment of therapeutic drug levels.
Q7: What strategies are employed to improve the stability, solubility, or bioavailability of tazobactam sodium formulations?
A8: Several strategies are employed to enhance tazobactam sodium formulations. Utilizing a disodium hydrogen phosphate-sodium dihydrogen phosphate buffer pair in freeze-drying processes can help stabilize piperacillin sodium and tazobactam sodium while preventing carbon dioxide formation []. Researchers have also explored techniques such as the use of macroporous absorption resin for refining tazobactam sodium, achieving purities over 99.8% and enhancing stability [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


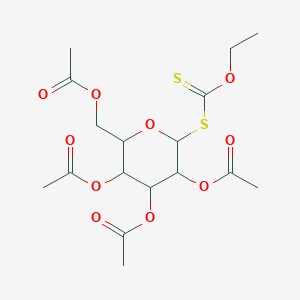
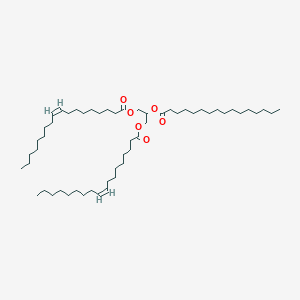
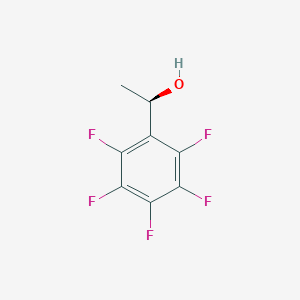
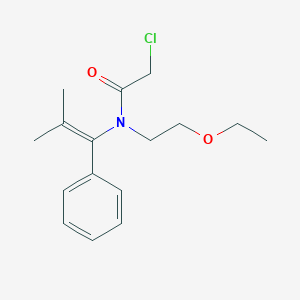
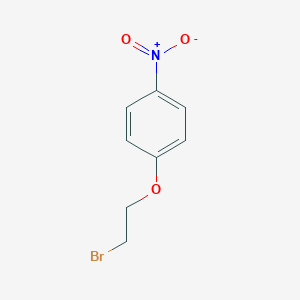

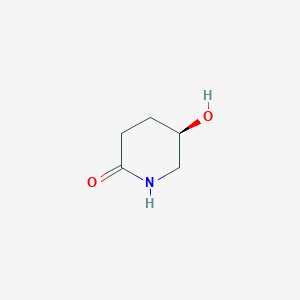
![8-Methyl-1-azabicyclo[4.2.0]octane](/img/structure/B22208.png)
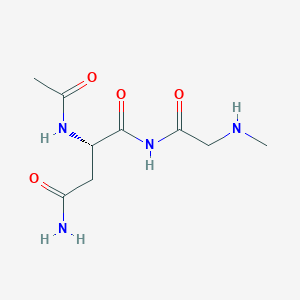
![N-methyl-2-(4-nitrophenoxy)-N-[2-(4-nitrophenyl)ethyl]ethanamine](/img/structure/B22211.png)
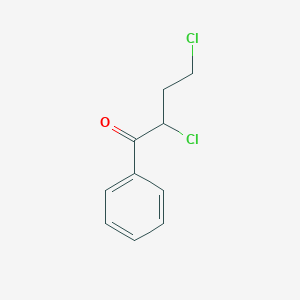
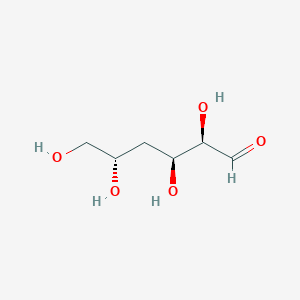
![Niobium,trichloro[1,2-di(methoxy-kO)ethane]-](/img/structure/B22228.png)
